Diethoxydimethylsilane

Sol-Gel Processing Reaction Kinetics 29Si NMR

Diethoxydimethylsilane (DMDES, CAS 78-62-6) is a difunctional dialkoxysilane with a controlled ethoxy hydrolysis profile, essential for predictable PDMS chain extension and ORMOSIL sol-gel synthesis. Unlike fast-hydrolyzing methoxy analogs (e.g., dimethyldimethoxysilane), DMDES prevents premature gelation and ensures uniform silanol end-capping, delivering consistent viscosity, extended shelf life, and reproducible mechanical properties in HCR and RTV rubbers. As a silylating agent, it provides robust hydroxyl/amino protection in multi-step pharmaceutical synthesis. Choose DMDES for precise process control where difunctional architecture and moderate reactivity are non-negotiable.

Molecular Formula C6H16O2Si
Molecular Weight 148.28 g/mol
CAS No. 78-62-6
Cat. No. B1329274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxydimethylsilane
CAS78-62-6
Molecular FormulaC6H16O2Si
Molecular Weight148.28 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C)OCC
InChIInChI=1S/C6H16O2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3
InChIKeyYYLGKUPAFFKGRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethoxydimethylsilane (CAS 78-62-6): Technical Specifications and Industrial Role


Diethoxydimethylsilane (DMDES, CAS 78-62-6), a colorless liquid with the formula (CH₃)₂Si(OC₂H₅)₂, is a non-organoreactive dialkoxydimethylsilane [1]. It is a core industrial intermediate for synthesizing polydimethylsiloxane (PDMS) polymers, silicone rubbers, and organically modified silicates (ORMOSILs) [2]. Its primary commercial differentiator is its ethoxy-functionalized, difunctional architecture, which provides a specific and controlled reactivity profile, enabling predictable hydrolysis and condensation behaviors that are essential for precise process control in advanced material synthesis .

Why Diethoxydimethylsilane Cannot Be Replaced by Other Alkoxysilanes


The assumption that dialkoxysilanes are interchangeable is invalid due to critical differences in reactivity, reaction byproducts, and resulting material properties. The size and electronic nature of the alkoxy groups (e.g., methoxy vs. ethoxy) dictate the rate of hydrolysis, a primary process parameter. For instance, methoxy-based analogs like dimethyldimethoxysilane hydrolyze significantly faster, which can lead to premature gelation and process control failures . Furthermore, the number of hydrolyzable groups (i.e., di- vs. tri- or tetra-functional) determines the crosslinking density and network architecture in sol-gel-derived materials. Using a tetrafunctional silane like tetraethoxysilane (TEOS) where a difunctional monomer like DMDES is needed results in a highly crosslinked, brittle material rather than a flexible, chain-extended polymer network [1]. These non-trivial differences directly impact product quality, shelf life, and application performance.

Quantifiable Differentiation of Diethoxydimethylsilane Against In-Class Alternatives


Hydrolysis Kinetics: DMDES is Faster than TEOS but Slower than MTES

A head-to-head liquid-state 29Si NMR study of ammonia-catalyzed hydrolysis of ethoxysilanes in methanol revealed an unusual reactivity order for initial hydrolysis: DMDES (DDS) > tetraethoxysilane (TEOS) > methyltriethoxysilane (MTES) [1]. The rate constant for DMDES was found to be faster than that for TEOS, contradicting simple steric predictions and highlighting the unique influence of methyl substitution on the silicon center's electrophilicity.

Sol-Gel Processing Reaction Kinetics 29Si NMR

Sol-Gel Gelation Time Modulation: DMDES Addition to TEOS

In an acid-catalyzed sol-gel process, the addition of a small amount of DMDES to a TEOS solution significantly reduces the gelation time compared to pure TEOS [1]. This is due to the faster hydrolysis of DMDES, which creates nucleation sites that accelerate overall condensation. However, increasing the DMDES content beyond a certain threshold eventually increases the gelation time because the difunctional monomer cannot form a highly crosslinked network on its own.

Sol-Gel Hybrid Materials Gelation Time

Hydrolytic Polycondensation Reactivity Series in Alkoxy Silanes

A study on non-catalytic hydrolytic polycondensation under elevated pressure established a clear reactivity order for dialkoxydimethylsilanes based on the length of the alkoxy group [1]. The reactivity decreases as the alkoxy chain lengthens. This places diethoxydimethylsilane in a specific, moderate position in the reactivity spectrum, offering a balance between the high reactivity of methoxy analogs and the low reactivity of longer-chain alkoxy variants.

Polymer Chemistry Polycondensation Structure-Property Relationship

Key Industrial Application Scenarios for Diethoxydimethylsilane


Silicone Rubber Manufacturing: Structure Control Agent

DMDES is used as a structure control agent and chain extender in the production of high-consistency silicone rubber (HCR) and room-temperature vulcanized (RTV) rubbers. Its moderate hydrolysis rate (slower than dimethoxydimethylsilane) allows for better process control during compounding, preventing premature crosslinking and ensuring uniform end-capping of silanol groups. This results in extended shelf life, predictable viscosity, and consistent mechanical properties in the final rubber product [1].

Synthesis of ORMOSIL Hybrid Materials for Membranes and Coatings

DMDES is a critical co-precursor with tetraethoxysilane (TEOS) in the sol-gel synthesis of organically modified silicates (ORMOSILs). As shown in the kinetic and gelation evidence, its different reactivity and difunctional nature allow for the controlled introduction of organic (dimethyl) character into an inorganic silica network. This is applied in creating nanophase-separated morphologies in hybrid membranes (e.g., Nafion®/ORMOSIL) and in formulating flexible, hydrophobic sol-gel coatings with tailored mechanical and barrier properties [2][3].

Functional Group Protection in Organic Synthesis

In multi-step organic synthesis, DMDES serves as a silylating agent for the protection of hydroxyl (-OH) and amino (-NH2) groups. This blocks these reactive functional groups, allowing subsequent transformations to be performed on other parts of the molecule without interference. The protecting group can later be removed by hydrolysis. Its use is established in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials .

Surface Modification for Hydrophobicity and Anti-Fouling

DMDES is applied to modify the surface of inorganic fillers, glass, and metal oxides to impart hydrophobicity. By reacting with surface hydroxyl groups, it grafts dimethylsilane moieties that lower surface energy. This is a key step in preparing hydrophobic powders, improving filler dispersion in polymer composites, and creating anti-fouling, easy-to-clean, or water-repellent coatings. Its use in such coatings is validated by its inclusion in patented anti-biofouling coating compositions [4].

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